![molecular formula C12H11N3O3 B14396134 2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate CAS No. 89862-66-8](/img/structure/B14396134.png)
2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate is a chemical compound characterized by its unique structure, which includes a diazonium group and an azetidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. One common method involves the use of aniline derivatives, which are diazotized using sodium nitrite and hydrochloric acid under cold conditions. The resulting diazonium salt is then coupled with a compound containing the azetidinone ring to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate involves its interaction with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in the design of drugs and other bioactive compounds. The azetidinone ring also contributes to the compound’s biological activity by interacting with specific enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate
- (Z)-2-Diazonio-1-(2-methylphenyl)ethen-1-olate
Uniqueness
Compared to similar compounds, 2-Diazonio-1-[1-(2-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate is unique due to its specific substitution pattern on the phenyl ring and the presence of the azetidinone ring
Eigenschaften
CAS-Nummer |
89862-66-8 |
|---|---|
Molekularformel |
C12H11N3O3 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
4-(2-diazoacetyl)-1-(2-methoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C12H11N3O3/c1-18-11-5-3-2-4-8(11)15-9(6-12(15)17)10(16)7-14-13/h2-5,7,9H,6H2,1H3 |
InChI-Schlüssel |
KSALVAMVKIMEKO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2C(CC2=O)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


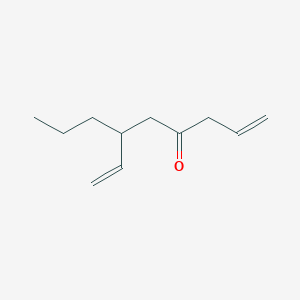
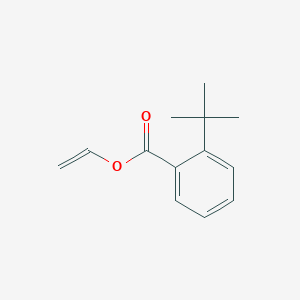
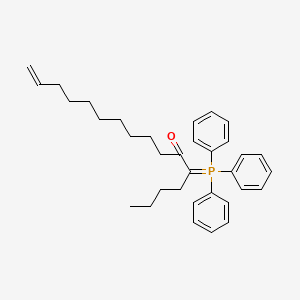
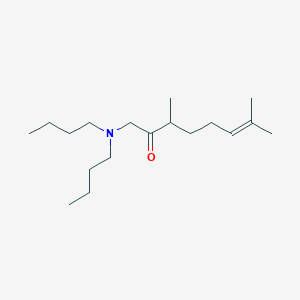
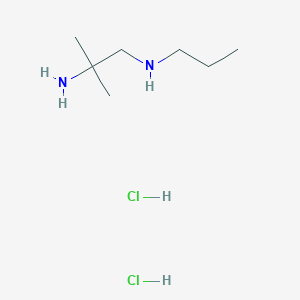
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
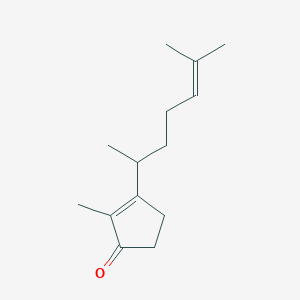
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
-lambda~5~-phosphane](/img/structure/B14396097.png)
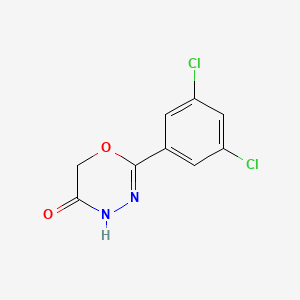
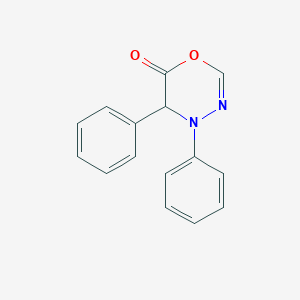
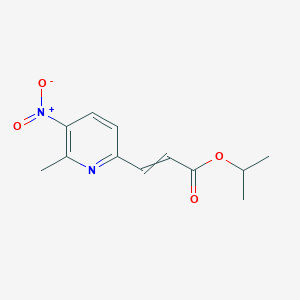
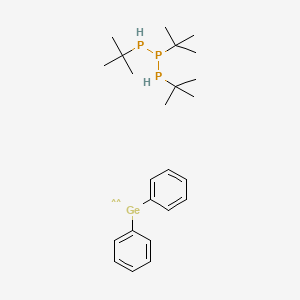
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)
